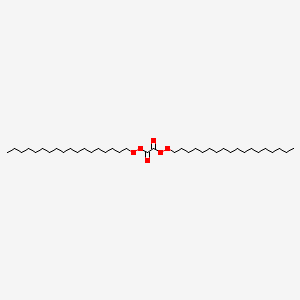
Dioctadecyl peroxydicarbonate
Description
Dioctadecyl peroxydicarbonate (CAS 52326-66-6), also known as distearyl peroxydicarbonate, is an organic peroxide characterized by two long-chain alkyl groups (18 carbons each). It functions primarily as a polymerization initiator in the production of polymers like polyvinyl chloride (PVC) and polyethylene. Its long alkyl chains contribute to thermal stability, making it suitable for high-temperature processes. However, it is classified as hazardous, often stabilized with stearyl alcohol (≤87% active content) to mitigate explosive risks during storage and handling .
Properties
CAS No. |
52326-66-6 |
|---|---|
Molecular Formula |
C38H74O6 |
Molecular Weight |
627 g/mol |
IUPAC Name |
dioctadecyl ethanediperoxoate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37(39)38(40)44-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
KPTUAUSJTKZRRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
Other CAS No. |
52326-66-6 |
physical_description |
This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport. |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Physical Properties
Key Findings :
- Longer alkyl chains (e.g., dioctadecyl) enhance thermal stability but reduce reactivity compared to short-chain derivatives like diethyl or diisopropyl peroxydicarbonates .
- Shorter-chain variants (e.g., DIPPC) decompose exothermically at lower temperatures, limiting their use to controlled environments .
Key Findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


